3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)oxy)pyridine
Description
Properties
IUPAC Name |
3-[1-(1-methylimidazol-4-yl)sulfonylazetidin-3-yl]oxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S/c1-15-8-12(14-9-15)20(17,18)16-6-11(7-16)19-10-3-2-4-13-5-10/h2-5,8-9,11H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVCGCNJONAQNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CC(C2)OC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)oxy)pyridine typically involves multiple steps, starting with the preparation of the imidazole and azetidine intermediates. The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions . The azetidine ring is often formed via the reaction of an appropriate amine with a sulfonyl chloride, followed by cyclization . The final step involves the coupling of the azetidine and imidazole intermediates with a pyridine derivative under basic conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)oxy)pyridine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides under the influence of oxidizing agents like hydrogen peroxide.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of sulfides.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)oxy)pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, making it a potential inhibitor of metalloenzymes. The sulfonyl group can interact with nucleophilic sites on proteins, leading to enzyme inhibition. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Below is a detailed analysis of key analogs and their properties:
Sulfonamide-Linked Pyridine Derivatives (Patent Examples 21 and 22)
- Example 21: 2-{1-[(1-Methyl-1H-imidazol-4-yl)sulfonyl]-4-phenyl-4,5-dihydro-1H-pyrazol-3-yl}-4-(trifluoromethyl)pyridine Molecular Formula: C17H16F3N5O2S Molecular Weight: 435.4 g/mol Key Features: A pyrazole core replaces the azetidine ring, and a trifluoromethyl group enhances lipophilicity. The sulfonamide linkage and imidazole substituent are retained. Implications: The trifluoromethyl group increases metabolic stability and membrane permeability compared to the target compound’s methyl group.
Example 22 : 2-{1-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]-4-phenyl-4,5-dihydro-1H-pyrazol-3-yl}-4-(trifluoromethyl)pyridine
- Molecular Formula : C19H16F3N5O2S
- Molecular Weight : 435.4 g/mol
- Key Features : Replaces imidazole with pyrazole in the sulfonamide group.
- Implications : Pyrazole’s reduced aromaticity compared to imidazole may lower hydrogen-bonding capacity, affecting binding affinity to targets reliant on imidazole’s nitrogen lone pairs .
Benzimidazole-Pyrrolidine Hybrid ()
- Compound: Methyl 3-[(1H-benzimidazol-1-yl)methyl]-1-methyl-4-(4-methylphenyl)-200-oxopyrrolidine-2-spiro-3 Key Features: A pyrrolidine (five-membered) ring fused with benzimidazole and spiro-linked to another heterocycle. Implications: The larger pyrrolidine ring provides conformational flexibility, while benzimidazole’s extended aromatic system may enhance DNA intercalation or kinase inhibition. Contrasts with the target compound’s smaller azetidine and simpler pyridine system .
Imidazolylpropylamino-Pyridopyrimidinone Derivative ()
- Compound: 2-{[3-(1H-Imidazol-1-yl)propyl]amino}-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one Key Features: A pyridopyrimidinone core with imidazole and thiazolidinone substituents. The propylamino linker increases hydrophilicity compared to the target compound’s ether bridge .
Comparative Data Table
*Estimated based on molecular formula (C12H14N4O3S).
Research Implications and Trends
- Azetidine vs.
- Sulfonamide Role : The sulfonamide group in the target compound and patent examples is critical for hydrogen bonding and enzyme inhibition (e.g., carbonic anhydrase, protease targets).
- Substituent Effects : Electron-withdrawing groups (e.g., CF3 in Example 21) enhance stability but may reduce solubility. The target compound’s methyl group balances lipophilicity and metabolic stability.
Biological Activity
3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)oxy)pyridine is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanism of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an azetidine ring, an imidazole moiety, and a pyridine unit. The molecular formula is , with a molecular weight of approximately 299.35 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The imidazole sulfonyl group is known to enhance the compound's ability to modulate receptor activity, particularly in the context of neurological pathways.
Target Receptors
- mGluR2 (Metabotropic Glutamate Receptor 2) : Studies have indicated that compounds with similar structures act as positive allosteric modulators (PAMs) for mGluR2, which plays a crucial role in synaptic transmission and plasticity in the brain .
In Vitro Studies
In vitro assays have demonstrated that 3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)oxy)pyridine exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound was tested using the agar disc-diffusion method at a concentration of 1 mM, showing notable inhibition zones compared to control groups .
In Vivo Studies
Animal model studies have been conducted to evaluate the pharmacokinetics and bioavailability of the compound. A recent study indicated that after oral administration, relevant plasma concentrations were achieved within 4 hours, suggesting good absorption and distribution characteristics .
Case Studies
- Antibacterial Activity : A series of derivatives were synthesized based on the core structure of 3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)oxy)pyridine. These derivatives were evaluated for their antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the imidazole ring significantly affected antibacterial potency, with some derivatives exhibiting MIC values lower than standard antibiotics .
- Neurological Applications : In a study focused on neurodegenerative diseases, compounds similar to 3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)oxy)pyridine were shown to enhance cognitive function in rodent models. This suggests potential applications in treating conditions like Alzheimer's disease through modulation of glutamatergic signaling pathways .
Summary Table of Biological Activity
| Activity Type | Assay Method | Result |
|---|---|---|
| Antibacterial | Agar disc-diffusion | Significant inhibition against S. aureus and E. coli |
| Neurological | Rodent cognitive tests | Enhanced cognitive function observed |
| Receptor Modulation | Binding assays | Positive allosteric modulation of mGluR2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
